3-(Azidomethyl)-2-methyloxolane
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Overview
Description
3-(Azidomethyl)-2-methyloxolane is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in various chemical reactions, particularly in the synthesis of heterocycles and other complex molecules. The azidomethyl group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-2-methyloxolane typically involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This process forms the oxetane ring and replaces bromide substituents with azide ions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-2-methyloxolane undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) iodide as a catalyst in combination with a catalytic amount of benzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
3-(Azidomethyl)-2-methyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-2-methyloxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another azide-containing oxetane with similar reactivity.
3-Azidomethyl-3-methyloxetane: A closely related compound with similar chemical properties.
Uniqueness
3-(Azidomethyl)-2-methyloxolane is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the oxetane ring. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(azidomethyl)-2-methyloxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-6(2-3-10-5)4-8-9-7/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRBICUFPOELN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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